

Application Notes and Protocols for Testing TBI-166 Efficacy In Vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TBI-166

Cat. No.: B10854959

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Introduction

TBI-166 is a novel riminophenazine analog, developed as a next-generation clofazimine, with potent antimicrobial activity against *Mycobacterium tuberculosis*, including drug-sensitive and drug-resistant strains.[1][2][3] As a structural analog of clofazimine, **TBI-166** is currently in clinical development for the treatment of tuberculosis.[4][5] Beyond its well-documented anti-mycobacterial effects, emerging evidence on the parent compound, clofazimine, suggests potential applications in oncology and immunomodulation. These application notes provide a comprehensive overview of key in vitro assays to evaluate the efficacy of **TBI-166** across these therapeutic areas.

Data Presentation

Table 1: In Vitro Anti-mycobacterial Activity of TBI-166

Organism	Strain Type	TBI-166 MIC (µg/mL)	Clofazimine MIC (µg/mL)	Reference
M. tuberculosis H37Rv	Drug-Sensitive	0.063	4-fold higher than TBI-166	[2]
M. tuberculosis	16 Drug-Sensitive Clinical Isolates	<0.005 - 0.15	0.026 - 0.633	[2]
M. tuberculosis	28 Drug-Resistant Clinical Isolates	0.01 - 0.2	0.075 - 0.844	[2]

Table 2: In Vitro Anticancer Activity of Clofazimine (Parent Compound of TBI-166)

Cell Line	Cancer Type	IC50 (µM)	Reference
SW48	Colorectal Carcinoma	~2	[2]
HT29	Colorectal Carcinoma	~5	[2]
FaDu	Squamous Carcinoma	0.25 - 2 µg/mL*	[1]

*Note: Concentration reported in µg/mL. Conversion to µM depends on the molecular weight of clofazimine (~473.4 g/mol). It is recommended to determine the IC50 for **TBI-166** across a panel of relevant cancer cell lines.

Experimental Protocols

Antimicrobial Activity Assays

This protocol determines the lowest concentration of **TBI-166** that inhibits the visible growth of *Mycobacterium tuberculosis*.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
- **TBI-166** stock solution (dissolved in DMSO)
- M. tuberculosis culture
- 96-well microplates
- Spectrophotometer or resazurin-based indicator

Protocol:

- Prepare a serial dilution of **TBI-166** in Middlebrook 7H9 broth in a 96-well plate.
- Inoculate each well with a standardized suspension of M. tuberculosis to a final density of approximately 5×10^5 CFU/mL.
- Include a positive control (no drug) and a negative control (no bacteria).
- Incubate the plates at 37°C for 7-14 days.
- Determine the MIC by visual inspection for turbidity or by measuring absorbance at 600 nm. Alternatively, a resazurin-based assay can be used to assess viability.^[2] The MIC is the lowest drug concentration that prevents a color change from blue to pink.

This assay evaluates the ability of **TBI-166** to kill M. tuberculosis residing within macrophages.

Materials:

- Macrophage cell line (e.g., THP-1 or primary bone marrow-derived macrophages)
- RPMI-1640 medium with 10% FBS
- M. tuberculosis culture
- **TBI-166**
- Lysis buffer (e.g., 0.1% saponin)

- Middlebrook 7H10 agar plates

Protocol:

- Seed macrophages in a 24-well plate and allow them to adhere overnight.
- Infect the macrophages with *M. tuberculosis* at a multiplicity of infection (MOI) of 10:1 for 4 hours.
- Wash the cells with warm PBS to remove extracellular bacteria.
- Add fresh media containing different concentrations of **TBI-166**.
- At various time points (e.g., 0, 24, 48, 72 hours), lyse the macrophages with lysis buffer.
- Plate serial dilutions of the cell lysates on Middlebrook 7H10 agar plates.
- Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
- Calculate the log reduction in CFU compared to the untreated control.

Anticancer Activity Assays

This colorimetric assay assesses the effect of **TBI-166** on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

- Cancer cell lines of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- **TBI-166**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

- 96-well plates
- Microplate reader

Protocol:

- Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Treat the cells with a range of **TBI-166** concentrations for 24, 48, or 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

This assay measures the inhibition of the Wnt/ β -catenin signaling pathway, a known target of clofazimine.

Materials:

- Cancer cell line with a stably or transiently transfected Wnt/ β -catenin responsive reporter construct (e.g., TOP/FOP-Flash luciferase reporter)
- **TBI-166**
- Wnt3a conditioned medium or recombinant Wnt3a
- Luciferase assay reagent
- Luminometer

Protocol:

- Seed the reporter cell line in a 96-well plate.
- Treat the cells with various concentrations of **TBI-166** for a defined period.
- Stimulate the Wnt pathway by adding Wnt3a.
- Lyse the cells and measure luciferase activity using a luminometer.
- Normalize the TOP-Flash (TCF/LEF responsive) luciferase activity to the FOP-Flash (mutant TCF/LEF) or a co-transfected control reporter (e.g., Renilla luciferase).
- Determine the dose-dependent inhibition of Wnt signaling by **TBI-166**.[\[2\]](#)

Immunomodulatory Activity Assays

This assay quantifies the effect of **TBI-166** on the production of pro-inflammatory cytokines by immune cells.

Materials:

- Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
- LPS (lipopolysaccharide)
- **TBI-166**
- ELISA kits for specific cytokines (e.g., TNF- α , IL-6, IL-1 β)
- 96-well ELISA plates
- Microplate reader

Protocol:

- Plate the immune cells in a 96-well plate.

- Pre-treat the cells with different concentrations of **TBI-166** for 1-2 hours.
- Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production.
- Incubate for 12-24 hours.
- Collect the cell culture supernatants.
- Measure the concentration of cytokines in the supernatants using specific ELISA kits according to the manufacturer's instructions.

This assay determines if **TBI-166** inhibits the activation of the NF- κ B signaling pathway by assessing the phosphorylation of key signaling proteins.

Materials:

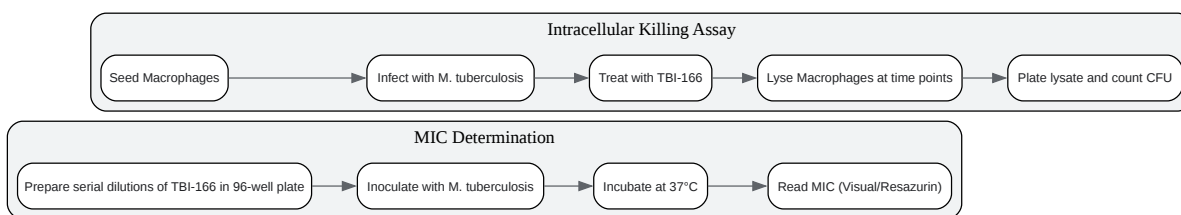
- Immune cells
- LPS
- **TBI-166**
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and blotting equipment
- Primary antibodies (e.g., anti-phospho-NF- κ B p65, anti-total NF- κ B p65, anti- β -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

Protocol:

- Treat immune cells with **TBI-166** and/or LPS as described in the cytokine assay.
- Lyse the cells and quantify the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

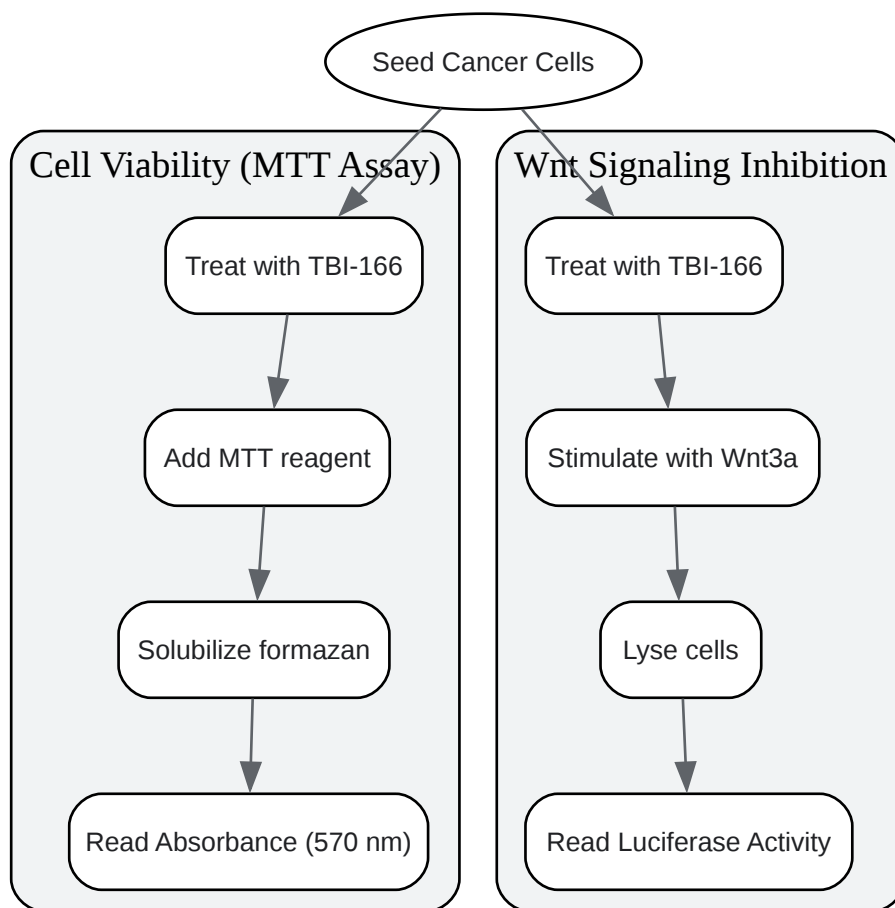
- Block the membrane and incubate with the primary antibody against phosphorylated NF- κ B p65.
- Wash and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe for total NF- κ B p65 and a loading control (e.g., β -actin) to ensure equal protein loading.

Mandatory Visualization



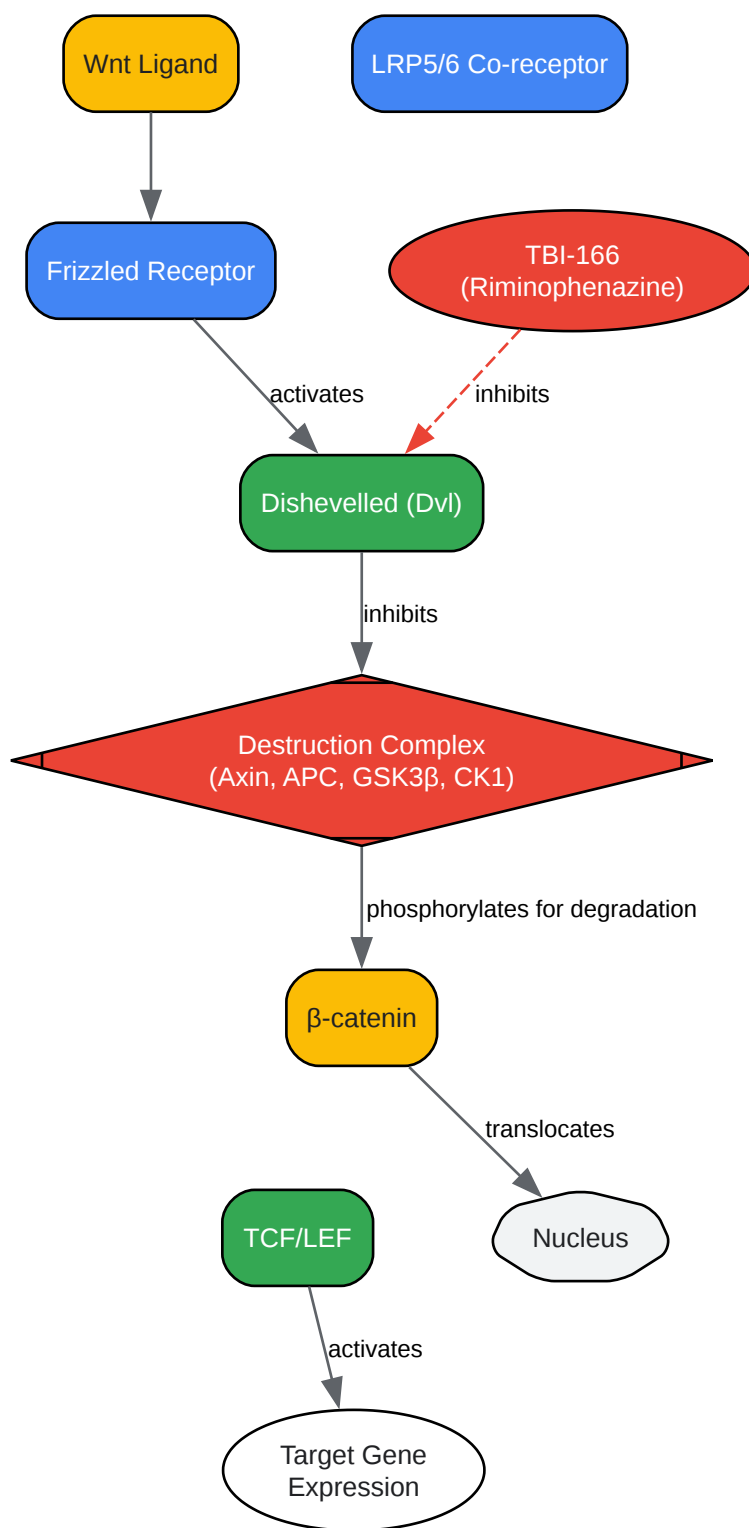
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Caption: Workflow for assessing the anti-mycobacterial efficacy of **TBI-166**.



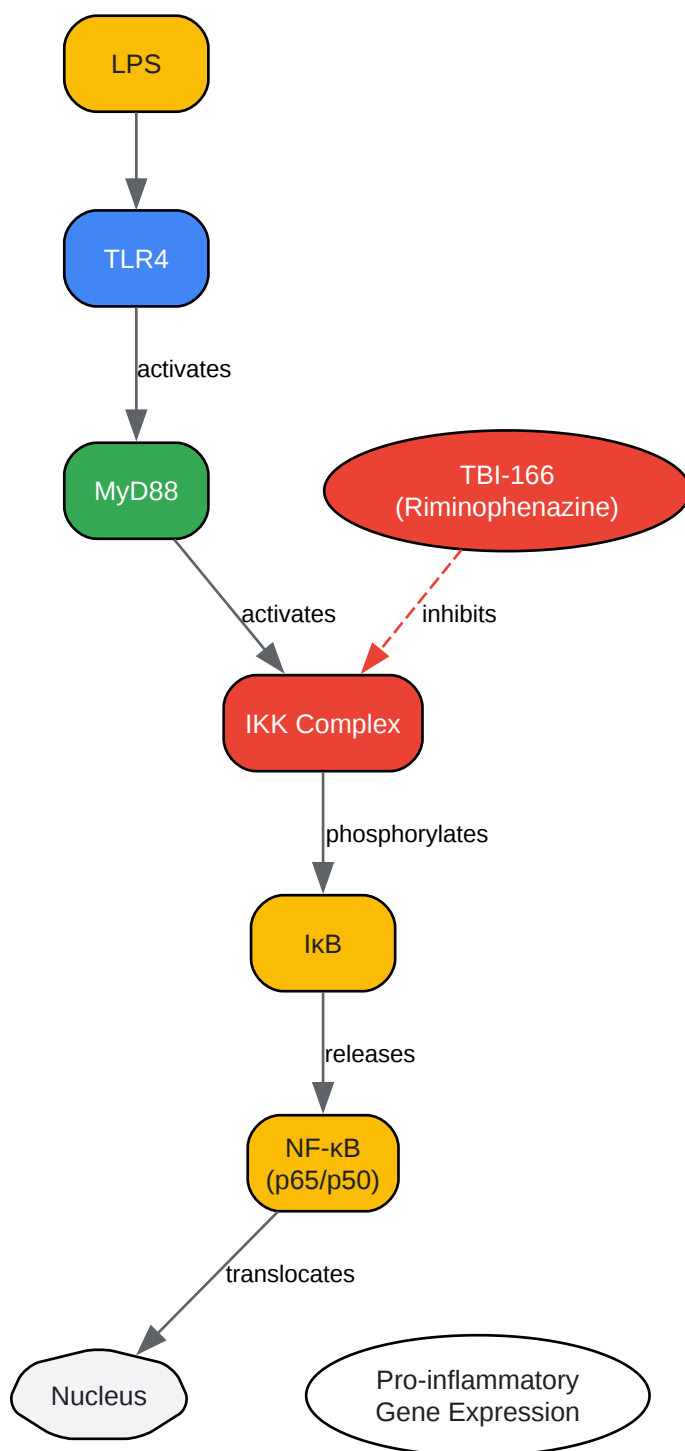
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Caption: Experimental workflows for evaluating the anticancer properties of **TBI-166**.



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of riminophenazines.



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Caption: NF-κB signaling pathway and the inhibitory effect of riminophenazines.

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